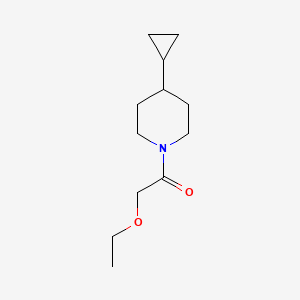

![molecular formula C17H18N6O2S B2467967 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2097921-21-4](/img/structure/B2467967.png)

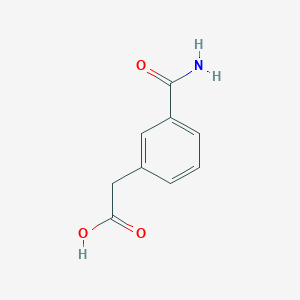

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide” is a quinazolinone derivative . Quinazolinones are a class of nitrogenous heterocycles with various biological properties such as anti-cancer, anti-inflammatory, anti-convulsant, hypertensive, and anti-malarial types .

Synthesis Analysis

The synthesis of quinazolinone derivatives has been reported in several studies . A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving quinazolinone derivatives can be complex and varied. For instance, 2,3-dihydroquinazolinone derivatives can be easily oxidized to produce quinazolin-4(3H)-one analogs .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and the structure of the molecule .Scientific Research Applications

Anticancer Activity

A study on novel derivatives of 2-oxo-1,2-dihydroquinolin-4-yl compounds, closely related to the chemical structure , demonstrated significant anticancer activity. These compounds, specifically targeting the breast cancer T-47D cell line, exhibited higher cytotoxic activity than the reference compound Staurosporine due to VEGFR-2 inhibition. Notably, dihalogenated derivatives showcased the best cytotoxic activity, indicating their potential as promising antiproliferative candidates that merit further optimization (Hassan et al., 2021).

Antimicrobial and Anticancer Potentials

Another related study synthesized derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide and evaluated their antimicrobial and anticancer activities. The findings revealed significant antimicrobial activity against various pathogens and promising anticancer activity, suggesting these compounds as leads for future drug design for cancer treatment (Mehta et al., 2019).

Versatile Intermediates for Synthesis

The structure of compounds like 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide serves as versatile intermediates for synthesizing a wide range of bioactive molecules. For instance, oxazolopiperidone lactams, derived from similar structural frameworks, have been identified as valuable intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds, demonstrating the broad applicability of such compounds in medicinal chemistry (Escolano et al., 2006).

Antihypertensive Agents

Compounds with a quinazoline ring system, closely related to the target chemical, have been prepared and tested for antihypertensive activity, showing promise in treating hypertension. This indicates the potential of structurally similar compounds for cardiovascular disease management (Takai et al., 1986).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary depending on their specific structure and the biological target. For instance, some quinazolinone derivatives have been found to exhibit antiproliferative activity against a variety of human cancer cells, potentially targeting tubulin inhibition .

Safety and Hazards

As with any chemical compound, safety and hazards associated with quinazolinone derivatives would depend on specific properties of the compound, including its reactivity, toxicity, and environmental impact. It’s important to handle these compounds in accordance with safety guidelines to minimize potential risks .

Future Directions

properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c24-16(10-23-11-18-14-4-2-1-3-13(14)17(23)25)20-12-5-7-22(8-6-12)15-9-19-26-21-15/h1-4,9,11-12H,5-8,10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVBOHFDMQHSLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cinnamyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2467886.png)

![2-{3-[4-Methyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]-3-oxo-1-phenylpropyl}malononitrile](/img/structure/B2467887.png)

![N-Cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2467894.png)

![Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467903.png)

![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)